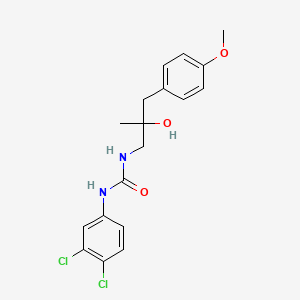

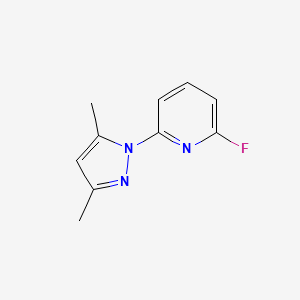

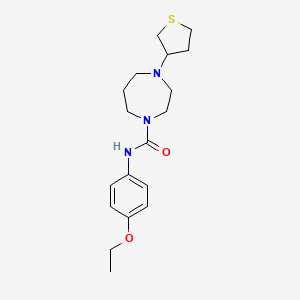

![molecular formula C25H19F2NO3 B2630830 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one CAS No. 866350-35-8](/img/structure/B2630830.png)

6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines are a class of organic compounds with a heterocyclic structure. They have a wide range of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry .

Synthesis Analysis

Quinolines can be synthesized using various methods. One of the green and clean syntheses uses alternative reaction methods for the synthesis of quinoline derivatives. This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of Methyl 2-fluorobenzoate, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of quinolines can be quite diverse. For instance, a [4 + 2] annulation involving cascade Knoevenagel, aza-Wittig, and dehydrofluorination reactions is developed for the synthesis of substituted quinolin-4-ols .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, color, formula weight, percent purity, and physical form of a compound can be determined .Scientific Research Applications

Synthesis and Structural Studies

Quinoline and quinazoline derivatives are known for their efficient fluorescence properties and are widely used in biochemistry and medicine for studying various biological systems. The synthesis of these derivatives often involves reactions with amino acids or their esters to obtain new compounds with potential as antioxidants and radioprotectors I. Aleksanyan, L. Hambardzumyan, 2013. Additionally, quinazolin-4-one derivatives have been explored for their structure-activity relationships in AMPA receptor inhibition, highlighting their potential in neurological research B. Chenard et al., 2001.

Biological Activities

Fluorine-substituted quinoline derivatives have been synthesized and assessed for their anti-inflammatory activities. Studies demonstrate that certain fluorine substitutions can enhance the compound's solubility and bioavailability, potentially offering more effective treatments for inflammation Yue Sun et al., 2019. Similarly, thiadiazolylquinazolinones have been evaluated for their antipsychotic and anticonvulsant activities, suggesting the utility of quinoline derivatives in developing new psychiatric and neurological treatments H. Kaur, S. Saxena, Ashok Kumar, 2010.

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer potentials of quinoline derivatives have been a focus of several studies. For instance, new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have been synthesized and shown to possess significant antimicrobial activity J. Raval, K. Desai, K. R. Desai, 2012. Moreover, compounds such as 6-mono- and 6,6-disubstituted 3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones have shown promising anticancer activities, offering a potential class of anticancer agents for further investigation O. Y. Voskoboynik et al., 2016.

Safety and Hazards

properties

IUPAC Name |

6-ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2NO3/c1-2-31-19-11-12-23-20(13-19)25(30)21(24(29)16-7-9-18(26)10-8-16)15-28(23)14-17-5-3-4-6-22(17)27/h3-13,15H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBHTHVGWCFTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

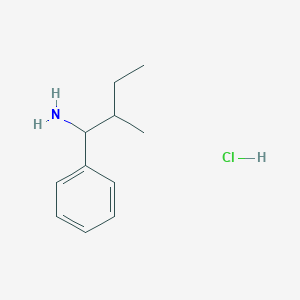

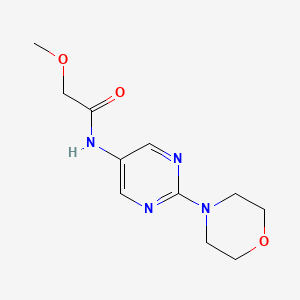

![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)

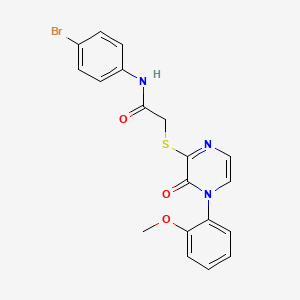

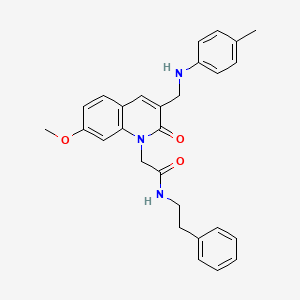

![1-[4-(3-Cyclobutyloxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630751.png)

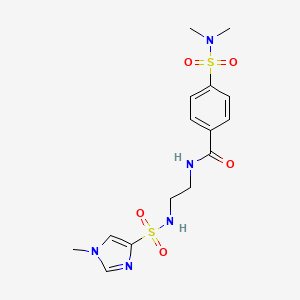

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)

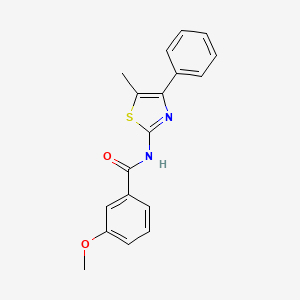

![N-(2,3-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2630763.png)